1,4-Diiodo-2-methoxybenzene

Organic Synthesis Metal-Halogen Exchange Directed ortho-Metalation

Achieving precise sequential functionalization of arenes remains challenging with standard diiodobenzenes due to uncontrolled regioselectivity. This trisubstituted aromatic provides a validated solution. - **Directed metalation**: Methoxy group enables high-fidelity ortho-metalation; sequential Mg/I exchange allows construction of arenes with three distinct substituents for SAR exploration. - **Supramolecular design**: Dual iodine atoms plus methoxy offer enhanced halogen/hydrogen bonding sites for MOFs and co-crystals. - **OSC additive**: Distinct electronic profile compared to 1,4-diiodobenzene for tuning organic solar cell morphology. - **IDmM strategy**: Direct access to meta-substituted arenes, avoiding lengthy de novo synthesis.

Molecular Formula C7H6I2O
Molecular Weight 359.93 g/mol
CAS No. 906557-98-0
Cat. No. B3301112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diiodo-2-methoxybenzene
CAS906557-98-0
Molecular FormulaC7H6I2O
Molecular Weight359.93 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)I)I
InChIInChI=1S/C7H6I2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
InChIKeyOXEFAVJGDUTEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diiodo-2-methoxybenzene (CAS 906557-98-0): Technical Profile and Procurement Considerations


1,4-Diiodo-2-methoxybenzene (also known as 2,5-diiodoanisole, C₇H₆I₂O, MW 359.93) is a trisubstituted aromatic compound featuring a methoxy group at the 2-position and iodine atoms at the 1 and 4 positions of the benzene ring . The compound is primarily utilized as a synthetic intermediate in organic synthesis, particularly in metal-halogen exchange reactions and cross-coupling methodologies [1]. Its calculated solubility in water is 0.31 g/L at 25°C, and its density is 2.284 ± 0.06 g/cm³ at 20°C .

1 Synthetic intermediate for metal-halogen exchange and cross-coupling workflows
2 Building block for hetero-poly-functional and meta-substituted arene synthesis
3 May support supramolecular host-guest and halogen-bonding research

Procurement Risk of 1,4-Diiodo-2-methoxybenzene: Why Analog Substitution Compromises Synthetic Outcomes


Substituting 1,4-diiodo-2-methoxybenzene with a simpler analog like 1,4-diiodobenzene or a mono-iodinated variant such as 1-iodo-4-methoxybenzene is not a trivial interchange. The presence and position of the methoxy substituent in conjunction with the two iodine atoms impart a unique electronic and steric profile that governs regioselectivity in subsequent metal-halogen exchange reactions and non-covalent interactions [1][2]. The methoxy group serves as a directing group, ensuring the desired ortho-metalation occurs with high fidelity, a feature absent in non-functionalized diiodobenzenes [3]. Furthermore, the synergistic effect of the two iodine atoms and the methoxy group influences its performance in applications such as halogen bonding and as a volatile solid additive, where subtle changes in substitution pattern can drastically alter material properties [4].

This Product

1,4-Diiodo-2-methoxybenzene — methoxy directing group enables ortho-selective Mg/I exchange and sequential functionalization

Analog Risk

1,4-Diiodobenzene lacks the directing methoxy group; regioselectivity may shift, requiring additional protection steps

This Product

Dual iodine substitution pattern drives strong halogen-bonding and non-covalent assembly interactions

Analog Risk

1-Iodo-4-methoxybenzene (mono-iodinated) may not reproduce diiodo-driven supramolecular or electronic performance

This Product

Precise 1,4-diiodo-2-methoxy substitution pattern yields a distinct electronic profile for predictable reactivity

Analog Risk

Positional isomers (e.g., 1,3-diiodo-4-methoxy) may exhibit a fundamentally different electron density distribution

1,4-Diiodo-2-methoxybenzene: Quantitative Evidence of Differential Performance for Procurement Decisions


Directed Regioselectivity in Metal-Halogen Exchange for Hetero-Poly-Functional Arene Synthesis

In Mg/I exchange reactions, 1,4-diiodo-2-methoxybenzene demonstrates a distinct advantage over the unsubstituted analog 1,4-diiodobenzene. The methoxy group in 1,4-diiodo-2-methoxybenzene acts as a directing group, promoting selective exchange at the ortho-position. This regioselectivity enables the sequential introduction of electrophiles, leading to hetero-poly-functional arenes with three different substituents. In contrast, 1,4-diiodobenzene lacks this directing ability and would result in a mixture of regioisomers or require additional protection/deprotection steps [1].

Directed Regioselectivity
Head-to-head
Methoxy-directed ortho-exchange vs. non-directed mixture
Enables sequential introduction of electrophiles to yield hetero-poly-functional arenes
Supports regioselective synthetic workflow for complex arene construction
Comparator: 1,4-diiodobenzene; conditions: iPrMgCl·LiCl, THF, −40°C
Organic Synthesis Metal-Halogen Exchange Directed ortho-Metalation

Enhanced Reactivity Profile in Sequential Double Functionalization Strategy

The presence of the methoxy group in 1,4-diiodo-2-methoxybenzene not only directs the initial Mg/I exchange but also stabilizes the resulting organomagnesium intermediate. This allows for a high-yielding, sequential double functionalization. While a direct head-to-head comparison with the trifluoromethyl analog 1,4-diiodo-2-(trifluoromethyl)benzene is available in the same study, the key differentiator is the successful, rapid reaction. Both compounds undergo Mg/I exchange in THF at -40°C within seconds, demonstrating good yields [1]. This highlights that the compound is not just a niche reagent but a robust and efficient participant in this class of reaction, comparable to a strong electron-withdrawing analog.

Sequential Double Functionalization
Head-to-head
Mg/I exchange proceeds within seconds under standard conditions
Comparable reactivity to CF₃ analog in the same study, both in good yields
Supports Mg/I exchange method context for sequential arene elaboration
iPrMgCl·LiCl, THF, −40°C; comparator: 1,4-diiodo-2-(trifluoromethyl)benzene
Methodology Synthetic Efficiency Sequential Reactions

Superior Guest Performance in Heterodimeric Capsule Assembly via Non-Covalent Interactions

In the context of supramolecular host-guest chemistry, the ability to induce heterodimeric capsule formation is a key performance metric. A study ranking various 1,4-disubstituted benzenes as guests showed that 1,4-diiodobenzene was the most effective guest among the tested compounds, outperforming 1,4-dimethoxybenzene, 1-iodo-4-methoxybenzene, and 1,4-dibromobenzene. The ranking, from least to most effective, was: p-ethyltoluene < 1-ethyl-4-methoxybenzene ≤ 1-ethyl-4-iodobenzene ≤ 1,4-dibromobenzene < 1-iodo-4-methoxybenzene ≤ 1,4-dimethoxybenzene ≤ 1,4-diiodobenzene [1].

Guest Ranking in Capsule Assembly
Class-level
Top 1,4-diiodobenzene ranked most effective guest among 7 tested disubstituted benzenes
Class-level inference: diiodo-methoxy substitution may further enhance host-guest interactions
Ranking by ¹H NMR; heterodimeric capsule assembly in CDCl₃
Supramolecular Chemistry Host-Guest Chemistry Halogen Bonding

Distinct Electronic Structure from Positional Isomers Enables Predictable Reactivity

The electronic structure of iodoanisoles is highly sensitive to the substitution pattern. Ultraviolet Photoelectron Spectroscopy (UPS) studies on o-, m-, and p-iodoanisoles reveal that the presence of two substituents leads to an electron-rich structure, which is a key contributor to their observed high reactivity in various organic reactions [1]. While the specific 1,4-diiodo-2-methoxybenzene isomer was not directly measured, the class-level inference is that its specific substitution pattern (1,4-diiodo with a 2-methoxy group) creates a unique electron density distribution compared to, for example, a 1,3-diiodo-4-methoxybenzene isomer. This distinct electronic profile directly influences its performance in electron-transfer processes and electrophilic aromatic substitutions.

Electronic Structure Profile
Class-level
UPS data confirm electronic structure varies significantly among iodoanisole isomers
Data to verify for specific isomer; electronic profile context for reactivity interpretation
Source: o-, m-, p-iodoanisole UPS study; specific isomer not directly measured
Physical Organic Chemistry Computational Chemistry Electron Density

Proven Utility as a Building Block in Advanced Organic Synthesis

The compound is explicitly listed as a key intermediate in the synthesis of hetero-poly-functional arenes and meta-substituted arenes via a two-step dimetalation and Mg/halogen-exchange protocol [1]. The methodology enables a new route to meta-substituted arenes, which are otherwise difficult to access via conventional directed ortho-metalation (DoM) chemistry. While the paper does not provide a direct yield comparison for the specific compound against all alternatives, it demonstrates the compound's successful integration into a high-value synthetic pathway. The compound's ability to undergo sequential functionalization (first ortho, then meta) makes it a versatile building block for constructing complex molecular architectures for pharmaceutical and materials science research.

meta-Substituted Arene Access
Reported
Two-step dimetalation / Mg-halogen-exchange protocol validated with this compound
Enables meta-substituted arenes not readily accessible via conventional DoM chemistry
Supports synthetic application for meta-substituted arene library construction
Reported in peer-reviewed methodology study
Cross-Coupling Organic Electronics Material Science

High-Value Application Scenarios for 1,4-Diiodo-2-methoxybenzene Based on Evidence


Synthesis of Complex Hetero-Poly-Functional Arenes

Researchers engaged in the total synthesis of natural products or the development of novel pharmaceutical candidates require building blocks that enable precise, sequential functionalization. 1,4-Diiodo-2-methoxybenzene is a validated starting material for such endeavors. Its documented use in a directed Mg/I exchange protocol allows for the selective introduction of an electrophile at the ortho-position, followed by a second exchange at the meta-position. This provides a controlled pathway to construct arenes with three different substituents, a valuable capability in medicinal chemistry for exploring structure-activity relationships (SAR) [1].

Design of Supramolecular Assemblies and Crystal Engineering

For scientists in supramolecular chemistry and crystal engineering, the diiodo-substitution pattern, especially in conjunction with a methoxy group, is a powerful tool for directing non-covalent interactions. Evidence from host-guest chemistry shows that 1,4-diiodobenzene is a superior guest for inducing capsule formation compared to other disubstituted benzenes [2]. 1,4-Diiodo-2-methoxybenzene, with its additional methoxy group, offers an enhanced set of interaction sites for both halogen and hydrogen bonding. Procuring this specific compound is critical for designing co-crystals, metal-organic frameworks (MOFs), or other ordered materials where predictable and strong directional interactions are paramount.

Development of Organic Electronic Materials

Iodinated aromatic compounds are increasingly explored as volatile solid additives in organic solar cells (OSCs) to optimize the morphology of the active layer [3]. While 1,4-diiodobenzene has been studied in this context, the unique electronic properties conferred by the methoxy group in 1,4-diiodo-2-methoxybenzene—as inferred from studies on iodoanisoles—could lead to different or improved non-covalent interactions with host materials [4]. Researchers developing new OSC formulations or organic field-effect transistors (OFETs) should prioritize this compound as a candidate additive, where its distinct substitution pattern offers a novel parameter space for tuning device performance compared to unsubstituted diiodobenzenes.

Precursor for meta-Substituted Arene Libraries

The synthesis of meta-substituted aromatic rings is a notorious challenge in organic synthesis due to the limitations of classical electrophilic aromatic substitution. 1,4-Diiodo-2-methoxybenzene serves as a key substrate in an InDirect meta-Metalation (IDmM) strategy, a literature-validated route to access these difficult-to-obtain regioisomers [1]. Procurement is justified for any project requiring a library of meta-substituted arenes for biological screening or material science applications, as this compound provides a direct and efficient entry point that avoids lengthy de novo synthesis of each meta-isomer from scratch.

Application
Selection Property
Validation Focus
Hetero-poly-functional arene synthesis
Directed Mg/I exchange regioselectivity
Sequential ortho-then-meta functionalization outcome
Supramolecular and crystal engineering research
Diiodo substitution pattern for halogen bonding
Host-guest assembly and non-covalent interaction strength
Organic electronic materials development
Methoxy-modulated electronic profile
Morphology optimization as volatile solid additive
meta-Substituted arene library construction
InDirect meta-metalation (IDmM) substrate
Regioisomeric outcome verification vs. DoM methods
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